molecular formula C21H21N3O2 B15163870 1-(Pyridin-4-yl)piperidin-4-yl naphthalen-1-ylcarbamate CAS No. 143834-68-8

1-(Pyridin-4-yl)piperidin-4-yl naphthalen-1-ylcarbamate

Cat. No.: B15163870
CAS No.: 143834-68-8
M. Wt: 347.4 g/mol
InChI Key: KFKDNAOTSLCUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-4-yl)piperidin-4-yl naphthalen-1-ylcarbamate is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound features a unique structure comprising a pyridine ring, a piperidine ring, and a naphthalene moiety, connected through a carbamate linkage. Its multifaceted structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-yl)piperidin-4-yl naphthalen-1-ylcarbamate typically involves multi-step organic synthesisThe final step often involves the formation of the carbamate linkage through the reaction of an amine with an isocyanate or chloroformate under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-yl)piperidin-4-yl naphthalen-1-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the pyridine or piperidine rings .

Scientific Research Applications

1-(Pyridin-4-yl)piperidin-4-yl naphthalen-1-ylcarbamate has

Properties

CAS No.

143834-68-8

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

(1-pyridin-4-ylpiperidin-4-yl) N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C21H21N3O2/c25-21(23-20-7-3-5-16-4-1-2-6-19(16)20)26-18-10-14-24(15-11-18)17-8-12-22-13-9-17/h1-9,12-13,18H,10-11,14-15H2,(H,23,25)

InChI Key

KFKDNAOTSLCUSN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.